molecular formula C13H9N3OS2 B11368959 N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11368959
M. Wt: 287.4 g/mol
InChI Key: VFSXHTPRXIQTPM-UHFFFAOYSA-N
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Description

N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a heterocyclic compound that contains a thiophene ring, a thiadiazole ring, and a benzamide group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of sulfur and nitrogen atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzamide group. One common synthetic route includes the cyclization of thiophene-2-carboxylic acid hydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This intermediate is then acylated with benzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of halogen atoms on the benzamide group.

Scientific Research Applications

N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The presence of the thiadiazole ring is crucial for its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

    N-(thiophen-2-yl)nicotinamide: Shares the thiophene ring but has a nicotinamide group instead of a benzamide group.

    N-(3-phenylbenzo[b]thiophen-2-yl)benzamide: Contains a benzo[b]thiophene ring instead of a thiadiazole ring.

Uniqueness

N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of both thiophene and thiadiazole rings, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in various fields .

Properties

Molecular Formula

C13H9N3OS2

Molecular Weight

287.4 g/mol

IUPAC Name

N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)benzamide

InChI

InChI=1S/C13H9N3OS2/c17-12(9-5-2-1-3-6-9)15-13-14-11(16-19-13)10-7-4-8-18-10/h1-8H,(H,14,15,16,17)

InChI Key

VFSXHTPRXIQTPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=CS3

Origin of Product

United States

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